molecular formula C15H22N2 B8409474 4-[4-(pyrrolidin-1-yl)phenyl]piperidine

4-[4-(pyrrolidin-1-yl)phenyl]piperidine

Cat. No.: B8409474
M. Wt: 230.35 g/mol
InChI Key: CZIJVWJDIQXPIZ-UHFFFAOYSA-N
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Description

4-[4-(pyrrolidin-1-yl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a pyrrolidinyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine typically involves the reaction of 4-bromophenylpiperidine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenylpiperidine reacts with pyrrolidine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

4-[4-(pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyrrolidin-1-yl)phenyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-(4-pyrrolidin-1-ylphenyl)piperidine

InChI

InChI=1S/C15H22N2/c1-2-12-17(11-1)15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,14,16H,1-2,7-12H2

InChI Key

CZIJVWJDIQXPIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of furnished 4-(4-Pyrrolidin-1-yl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in ethyl acetate (5 mL) was added 4 N hydrogen chloride in ethyl acetate (10 mL) at room temperature. After stirring for 3 h, solvent was removed in vacuo, and the resulting solid was purified by HPLC. Sodium hydroxide was added to the resulting fractions and the aqueous layer was extracted by dichloromethane. Organic layer was washed with brine, and passed through Cerite. Removal of the solvent under reduced pressure afforded 4-(4-pyrrolidin-1-yl-phenyl)-piperidine (1.01 g, 76%).
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